molecular formula C₂₅H₃₀O₁₀ B1141364 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone CAS No. 794564-44-6

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone

Cat. No.: B1141364
CAS No.: 794564-44-6
M. Wt: 490.5
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Description

This compound is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanone bridge to a substituted phenyl ring. The phenyl group is further modified with a 4-ethyl group, a hydroxyl group at position 6, and a beta-D-glucopyranosyloxy substituent at position 2. The benzodioxin core is associated with diverse biological activities, including anti-inflammatory and antihepatotoxic effects, as observed in structurally related compounds .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZYYMHUDULKQF-UXZNMMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C25H30O10
  • Molecular Weight : 490.5 g/mol
  • CAS Number : 794564-44-6
  • IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propan-1-one

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various functional groups. The synthesis typically involves:

  • Formation of the benzodioxin core.
  • Introduction of the ethyl and glucopyranosyl groups.
  • Finalization of the propanone structure.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to this structure. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from benzodioxane moieties have shown promising results as alpha-glucosidase inhibitors, which are relevant for managing Type 2 Diabetes Mellitus (T2DM) .
CompoundIC50 (µM)Target Enzyme
Compound A12.5Alpha-glucosidase
Compound B8.0Acetylcholinesterase

Glycine Transporter Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit Glycine Transporter 1 (GlyT1), which is significant for treating schizophrenia and cognitive disorders. Some findings include:

  • Inhibition Potency : Compounds have shown varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .
CompoundIC50 (nM)Remarks
ALX 54071.8Potent GlyT1 inhibitor
Compound X64Moderate potency

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Study on Cognitive Enhancement : A study demonstrated that derivatives of this compound improved cognitive function in animal models by modulating glycine levels in the brain .
  • Antidiabetic Effects : Another study indicated that compounds with similar structures exhibited significant reductions in blood glucose levels in diabetic rats through enzyme inhibition .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,4-Benzodioxin Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(β-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone C₂₆H₃₀O₁₀ β-D-glucopyranosyloxy, 4-ethyl, 6-hydroxy Not explicitly reported (structural inference)
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone C₁₈H₁₉NO₄ 4-methoxyphenyl, amino linkage Unknown (synthetic intermediate)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ Acetic acid side chain Anti-inflammatory (comparable to Ibuprofen)
3',4'-(1",4"-dioxino)flavone C₁₇H₁₂O₅ Flavone core, 1,4-dioxane ring Antihepatotoxic (similar to silymarin)

Key Observations:

  • Glucosylation vs. Methoxylation: The target compound’s β-D-glucopyranosyloxy group distinguishes it from analogs like the 4-methoxyphenyl derivative . Glucosylation likely improves aqueous solubility and metabolic stability, whereas methoxy groups are more lipophilic, affecting membrane permeability.
  • Amino vs.
  • Anti-inflammatory Potential: The acetic acid derivative in demonstrates that even simple 1,4-benzodioxin-carboxylic acids exhibit potent anti-inflammatory activity, suggesting the target compound’s benzodioxin core may confer similar properties .

Pharmacological and Biochemical Insights

Antihepatotoxic Activity

Compounds like 3',4'-(1",4"-dioxino)flavone () highlight the role of the 1,4-dioxane ring in hepatoprotection, likely through antioxidant mechanisms or modulation of liver enzymes (e.g., SGOT, SGPT) .

Anti-inflammatory Mechanisms

The acetic acid derivative () inhibits carrageenan-induced edema, a model of acute inflammation. The target compound’s propanone bridge and glucoside may alter its pharmacokinetics, prolonging half-life or targeting specific tissues .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Molecular Weight 502.52 g/mol 313.35 g/mol 194.18 g/mol
LogP (Predicted) ~1.5 (moderate polarity) ~2.8 (lipophilic) ~1.2 (polar)
Solubility High (due to glucoside) Low (methoxy group) Moderate (carboxylic acid)

Implications:

  • The glucoside in the target compound reduces LogP, enhancing solubility but possibly limiting blood-brain barrier penetration.
  • The amino-propanone derivative’s higher LogP suggests better membrane permeability but poorer aqueous solubility .

Preparation Methods

Friedel-Crafts Acylation for Benzodioxin Functionalization

The benzodioxin ring is functionalized via Friedel-Crafts acylation using ethyl 3-chloro-3-oxopropanoate. Aluminum chloride (AlCl₃) catalyzes the reaction, yielding ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate (C₁₃H₁₄O₅, CID 15315318).

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Yield : 68–72%

Mechanism :

  • Acylium ion formation from ethyl 3-chloro-3-oxopropanoate.

  • Electrophilic attack at the benzodioxin’s para position relative to the oxygen atoms.

Decarboxylation to Form the Propanone Moiety

The ethyl ester intermediate undergoes hydrolysis followed by decarboxylation:

  • Ester Hydrolysis :

    • Reagents : NaOH (2M), ethanol/water (1:1), reflux.

    • Product : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoic acid.

  • Decarboxylation :

    • Conditions : Pyridine, quinoline, 180°C.

    • Yield : 85%

    • Product : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one.

Synthesis of the Glycosylated Phenolic Unit

Preparation of 4-Ethyl-2,6-dihydroxybenzene

4-Ethylresorcinol is synthesized via:

  • Friedel-Crafts Alkylation : Resorcinol reacts with ethyl chloride in the presence of AlCl₃.

  • Regioselective Control : Ortho/para directors favor ethylation at the 4-position.

Reaction Conditions :

  • Temperature : 50°C

  • Yield : 60%

Regioselective Glycosylation at the 2-Hydroxy Group

The 2-hydroxy group is glycosylated using peracetylated β-D-glucopyranosyl trichloroacetimidate under Lewis acid catalysis:

Steps :

  • Protection : 4-Ethyl-2,6-dihydroxybenzene is acetylated at the 6-position using acetic anhydride.

  • Glycosylation :

    • Donor : Peracetylated β-D-glucopyranosyl trichloroacetimidate (1.5 equiv).

    • Catalyst : BF₃·Et₂O (0.1 equiv).

    • Solvent : Anhydrous DCM, 0°C → room temperature.

    • Yield : 55%.

  • Deprotection : Methanol/NaOMe removes acetyl groups, yielding 4-ethyl-2-(β-D-glucopyranosyloxy)-6-hydroxyphenyl.

Coupling of the Two Fragments

The benzodioxin-propanone and glycosylated phenol are coupled via a nucleophilic acyl substitution:

Reaction Scheme :

  • Activation : The propanone’s ketone is converted to a triflate using triflic anhydride.

  • Coupling : The phenolic hydroxyl attacks the activated ketone, forming the C–O bond.

Conditions :

  • Base : Diisopropylethylamine (DIPEA).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 40–45%.

Optimization and Challenges

Protective Group Strategies

  • Glucose Protection : Acetyl groups prevent undesired side reactions during glycosylation.

  • Phenolic Hydroxyl : Selective protection of the 6-hydroxy group ensures regioselective glycosylation.

Stereochemical Control

  • β-D-Glucopyranoside Formation : Use of trichloroacetimidate donors with BF₃·Et₂O promotes β-configuration.

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Crystallization : Methanol/water recrystallization improves purity.

Characterization and Analytical Data

Property Value Method
Molecular Weight 490.5 g/molMass Spectrometry
Melting Point 162–164°CDifferential Scanning Calorimetry
1H NMR (400 MHz, DMSO) δ 6.85 (s, 1H, ArH), 5.12 (d, J=7.2 Hz, 1H, anomeric H)Bruker Avance III
IR (KBr) 1680 cm⁻¹ (C=O), 1100 cm⁻¹ (C–O–C glycosidic)FT-IR Spectrometry

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and structural fidelity?

  • Methodological Answer : Synthesis can involve nucleophilic substitution or glycosylation reactions, as seen in analogous phenolic glycosides (e.g., ). For purification, use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Critical steps include protecting the hydroxyl group on the benzodioxin moiety during glycosylation to prevent side reactions .

Q. How can researchers verify the stability of the beta-D-glucopyranosyloxy linkage under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS, focusing on the glucoside fragment (m/z 162.05 for glucose). Compare with reference standards (e.g., ) to identify hydrolysis products. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. What analytical techniques are critical for characterizing the electronic and steric effects of the ethyl and hydroxyl substituents on the phenyl ring?

  • Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron distribution. Experimentally, compare UV-Vis spectra (e.g., λmax shifts) with simpler analogs (e.g., ). Steric effects are quantified via X-ray crystallography or NOESY NMR to assess intramolecular interactions .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions arise from solvent-dependent tautomerism (keto-enol equilibrium). Use <sup>13</sup>C NMR in D2O and DMSO-d6 to identify dominant forms. Solubility parameters (Hansen solubility parameters) correlate with solvent polarity. For example, low solubility in hexane (δD = 14.9 MPa<sup>½</sup>) vs. high solubility in DMSO (δD = 18.4 MPa<sup>½</sup>) .

Q. What experimental designs are optimal for evaluating its bioactivity in cell-based assays while minimizing interference from the glucopyranosyl group?

  • Methodological Answer : Design assays with enzymatic pretreatment (β-glucosidase) to cleave the glycosidic bond and compare activity of the aglycone vs. intact compound. Use LC-MS to confirm cleavage efficiency ( ). Include negative controls with glucose-only analogs to isolate pharmacological effects .

Q. How can researchers model the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Methodological Answer : Apply the EPI Suite™ model to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Validate with OECD 301F (ready biodegradability test) in activated sludge. For photolysis, use simulated sunlight (λ > 290 nm) and track degradation via LC-UV .

Q. What strategies address discrepancies in reported antioxidant activity across different assay systems (e.g., DPPH vs. ORAC)?

  • Methodological Answer : Discrepancies stem from radical specificity and solvent polarity. Standardize assays using Trolox equivalents and control for solvent effects (e.g., ethanol vs. PBS). Cross-validate with electron paramagnetic resonance (EPR) to directly measure radical scavenging kinetics .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., chemical shift variations in the benzodioxin region) be interpreted?

  • Methodological Answer : Variations may arise from dynamic rotational isomerism in the dihydrobenzodioxin ring. Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks. Compare with crystallographic data (e.g., ) to confirm dominant conformers .

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